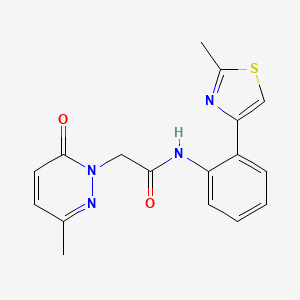

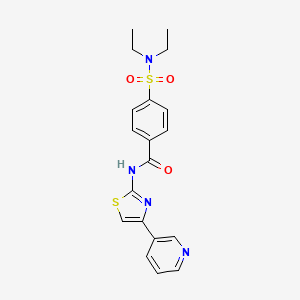

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicine due to its unique properties.

Scientific Research Applications

Synthesis and Utility in Fused Azines

Research has shown the synthesis of a novel class of pyridazin-3-one derivatives through reactions between 3-oxo-2-arylhydrazonopropanals and active methylene compounds, leading to the formation of pyridazin-3-one derivatives as the sole products in excellent yield. These derivatives have been utilized in further chemical reactions to produce azolo[1,5-a]pyrimidine derivatives and a new class of 1,8-naphthyridine derivatives, highlighting their potential in creating fused azines with various applications in chemical synthesis and possibly pharmacological studies (Ibrahim & Behbehani, 2014).

Antimicrobial and Antioxidant Properties

Another study focused on the synthesis of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which were evaluated for their antioxidant activities. The compounds exhibited moderate to significant radical scavenging activity, suggesting their potential as antioxidants (Ahmad et al., 2012). Furthermore, a variety of synthesized compounds displayed good antimicrobial activity, indicating their potential in the development of new antimicrobial agents (Fahim & Ismael, 2019).

Anticancer Activities

Research into the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents has shown that certain compounds possess selective cytotoxicity against A549 human lung adenocarcinoma cells, with low toxicity towards normal cell lines. This highlights the potential of pyridazinone derivatives in anticancer research and the development of new therapeutic agents (Evren et al., 2019).

Platelet Aggregation Inhibition and Hypotensive Activities

Dihydropyridazinone derivatives have been studied for their pharmacological activities, including the inhibition of platelet aggregation and hypotensive effects. This research suggests potential applications in cardiovascular disorders, where modulation of platelet function and blood pressure is required (Thyes et al., 1983).

Mechanism of Action

are a class of organic compounds that include a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . Thiazoles can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules with lesser side effects .

properties

IUPAC Name |

2-(3-methyl-6-oxopyridazin-1-yl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-11-7-8-17(23)21(20-11)9-16(22)19-14-6-4-3-5-13(14)15-10-24-12(2)18-15/h3-8,10H,9H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIFDBBFNNUQCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC(=O)NC2=CC=CC=C2C3=CSC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-3-carboxamide](/img/structure/B2560006.png)

![7-(3,4-diethoxyphenyl)-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2560014.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2560016.png)

![N-{[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide](/img/structure/B2560022.png)

![1-(3-Methoxybenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2560023.png)